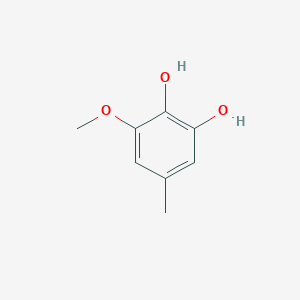

3-Methoxy-5-methylbenzene-1,2-diol

Description

Contextualization of Substituted Benzene-1,2-diol Compounds in Chemical and Biological Sciences

Substituted benzene-1,2-diols, also known as substituted catechols, are a class of organic compounds that feature a benzene (B151609) ring with two hydroxyl (-OH) groups on adjacent carbon atoms, along with other functional groups attached to the ring. These compounds are classified as phenols and are found in a wide variety of natural and synthetic products. researchgate.netwikipedia.org The specific substituents on the benzene ring significantly influence the compound's physical and chemical properties, such as solubility, reactivity, and biological activity. ontosight.ai

The benzene-1,2-diol moiety is a crucial structural component in many biologically active molecules, including neurotransmitters, hormones, and alkaloids. This structural motif is also present in numerous pharmaceuticals, agrochemicals, and industrial chemicals. The versatility of substituted benzene-1,2-diols makes them valuable building blocks in organic synthesis, allowing for the creation of complex molecules with diverse functionalities. ontosight.airesearchgate.net

Significance of Catechol Derivatives in Advanced Chemical Research

Catechol and its derivatives are of significant interest in advanced chemical research due to their unique chemical properties and diverse reactivity. The catechol scaffold is a key structural element in many natural products with a wide range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net

In medicinal chemistry, catechol derivatives are explored for the development of new therapeutic agents. researchgate.netnih.gov They are also utilized in materials science as precursors for polymers and as components of adhesives and coatings, owing to the ability of the catechol group to form strong bonds with various surfaces. researchgate.net Furthermore, the redox activity of the catechol moiety makes it a subject of investigation in electrochemistry and for the development of sensors and catalysts. The study of enzyme-independent reactions of catechols under physiological conditions is an emerging area, with implications for understanding their bioavailability and therapeutic efficacy. chemrxiv.org

Current Research Trajectories and Knowledge Gaps Pertaining to 3-Methoxy-5-methylbenzene-1,2-diol

Current research on this compound is somewhat limited, with available information primarily focusing on its basic chemical properties and identification. nih.gov While its synthesis from related compounds like 3-methylcatechol (B131232) can be inferred from general organic chemistry principles, specific, optimized synthetic routes and detailed reaction kinetics are not extensively documented in publicly available literature.

A significant knowledge gap exists regarding the biological activities and potential applications of this compound. Although the broader class of catechol derivatives has been extensively studied, the specific effects of the methoxy (B1213986) and methyl substituents at the 3 and 5 positions on its biological profile remain largely unexplored. Further research is needed to investigate its potential as a therapeutic agent, an antioxidant, or in other applications where catechol derivatives have shown promise. Additionally, a deeper understanding of its metabolic pathways and toxicological profile is necessary for any future development.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive overview of the current state of knowledge regarding the chemical compound this compound. This includes its fundamental chemical and physical properties, and a contextual understanding of its place within the broader categories of substituted benzene-1,2-diols and catechol derivatives.

This article aims to:

Detail the known physicochemical properties of this compound.

Situate the compound within the larger context of substituted benzene-1,2-diols and their importance.

Highlight the significance of the catechol functional group in various research fields.

Identify the existing gaps in the scientific literature concerning this compound.

By focusing on these specific areas, this article seeks to provide a foundational resource for researchers interested in this particular catechol derivative and to stimulate further investigation into its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1125-67-3 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3-methoxy-5-methylbenzene-1,2-diol |

InChI |

InChI=1S/C8H10O3/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,9-10H,1-2H3 |

InChI Key |

FALWUVSXNUUXQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Methoxy 5 Methylbenzene 1,2 Diol

Established and Novel Synthetic Routes to 3-Methoxy-5-methylbenzene-1,2-diol

The synthesis of this compound can be approached through various established and emerging chemical routes. These methods often involve the strategic modification of precursor molecules and the carefully controlled transformation of intermediate compounds.

Precursor Chemistry and Intermediate Transformations in Synthesis

A primary and conventional method for synthesizing this compound involves the methylation of 3-methylcatechol (B131232). vulcanchem.com This reaction is typically carried out using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate, with acetone (B3395972) serving as the solvent under reflux conditions. vulcanchem.com This approach has been reported to yield the desired product in moderate amounts, around 65-70%, with high purity. vulcanchem.com

Another key precursor is orcinol (B57675) (5-methylbenzene-1,3-diol). The methylation of orcinol can lead to the formation of 1,3-dimethoxy-5-methylbenzene, which can then be further functionalized. google.com While not a direct route to the target diol, this highlights the importance of methylation of polyphenol precursors in this area of synthesis. The choice of methylating agent and reaction conditions is crucial to control the degree and position of methylation. For instance, dimethyl sulfate (B86663) is an effective methylating agent for this transformation. google.com

The synthesis of analogs, such as Schiff base derivatives, often starts from related aldehydes. For example, 2,3-dihydroxybenzaldehyde (B126233) can be reacted with a substituted aniline, like 3-methoxy-5-(trifluoromethyl)aniline (B1580975), to form a Schiff base. nih.gov This demonstrates the utility of functionalized benzene (B151609) derivatives as starting points for more complex molecules.

Demethylation is another critical transformation. Aryl methyl ethers can be selectively demethylated to the corresponding phenols using reagents like boron tribromide (BBr3). researchgate.net This strategy is particularly useful when a precursor with methoxy (B1213986) groups is more accessible, and the final product requires free hydroxyl groups.

Multi-step Synthetic Strategies and Convergent/Divergent Approaches

The synthesis of more complex molecules containing the this compound moiety often requires multi-step strategies. For instance, the total synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved in five steps starting from (3-bromo-4,5-dimethoxyphenyl)methanol. researchgate.net This exemplifies a linear synthetic sequence where the molecule is built step-by-step.

In some cases, a divergent approach might be employed where a common intermediate is used to generate a library of related compounds. For example, a functionalized benzaldehyde (B42025) can be a starting point to create various Schiff base derivatives by reacting it with different anilines. nih.gov

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its analogs, catalytic methods are being explored.

For instance, Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction, is often catalyzed by Lewis acids like aluminum chloride (AlCl₃). nih.gov This can be used to introduce acyl groups onto aromatic rings, which can then be further modified. Cascade reactions, where multiple transformations occur in a single pot, can be initiated by such catalysts. nih.gov

The use of catalysts is also central to green chemistry principles, aiming to reduce energy consumption and waste. For example, the use of recyclable catalysts is a key area of research. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. sigmaaldrich.commsu.edu The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. nih.govsigmaaldrich.commsu.edu

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. sigmaaldrich.commsu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Employing solvents that are less toxic and have a lower environmental impact. sigmaaldrich.commsu.edu For example, acetonitrile (B52724) has been identified as a "greener" alternative to solvents like dichloromethane (B109758) and benzene in certain reactions. scielo.br

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. nih.govsigmaaldrich.com

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. sigmaaldrich.com

Microwave-assisted synthesis is another green technique that can accelerate reactions, often leading to higher yields and cleaner products with reduced energy consumption. nih.govnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and energy input. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations.

For example, in the synthesis of 1,3-dimethoxy-5-methylbenzene from orcinol, it was found that using a cyclic ether solvent like tetrahydrofuran (B95107) or 1,4-dioxane (B91453) with a fine powder of an alkali metal salt like potassium carbonate at a controlled temperature of 20-70°C can lead to high yields and purity. google.com

In the synthesis of dihydrobenzofuran neolignans, a study showed that the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity by optimizing the oxidant and solvent. scielo.br Silver(I) oxide was identified as an efficient oxidant, and acetonitrile was found to be a suitable "greener" solvent. scielo.br

The table below summarizes some of the reactants and conditions used in the synthesis of this compound and related compounds.

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 3-Methylcatechol | Methyl iodide, Potassium carbonate | Acetone | Reflux | This compound | 65-70% | vulcanchem.com |

| Orcinol | Dimethyl sulfate, Alkali metal salt | Tetrahydrofuran or 1,4-Dioxane | 20-70°C | 1,3-Dimethoxy-5-methylbenzene | High | google.com |

| 2,3-Dihydroxybenzaldehyde, 3-Methoxy-5-(trifluoromethyl)aniline | - | Ethanol | Reflux, 5 hours | (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol | 65% | nih.gov |

| (3-bromo-4,5-dimethoxyphenyl)methanol | Multiple steps | - | - | 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol | 34% (overall) | researchgate.net |

| 1,2,3-Trimethoxybenzene, Adipoyl chloride | AlCl₃ | CH₂Cl₂ | Room temperature, 3 hours | 1,6-bis(2-hydroxy-3,4-dimethoxyphenyl)hexane-1,6-dione | - | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Methoxy 5 Methylbenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 3-Methoxy-5-methylbenzene-1,2-diol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of the related compound 3-methoxy-5-methylphenol (B15851), distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the methyl group are observed. The aromatic protons typically appear as multiplets in the range of 6.2 to 6.4 ppm. The methoxy group protons resonate as a singlet around 3.75 ppm, while the methyl group protons also present as a singlet at approximately 2.26 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary data on the carbon framework. For aromatic compounds, the carbon atoms of the benzene (B151609) ring typically resonate between 100 and 150 ppm. The carbon of the methoxy group appears around 55-60 ppm, and the methyl group carbon shows a signal at a much lower chemical shift, typically in the range of 20-25 ppm. chemicalbook.comdocbrown.info The specific chemical shifts for this compound would be influenced by the presence and position of the two hydroxyl groups and the methyl and methoxy substituents on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 6.5 | 100 - 115 |

| Aromatic C-OH | - | 140 - 150 |

| Aromatic C-OCH₃ | - | 145 - 155 |

| Aromatic C-CH₃ | - | 135 - 145 |

| -OCH₃ | 3.7 - 3.9 | 55 - 60 |

| -CH₃ | 2.1 - 2.3 | 20 - 25 |

| -OH | 4.5 - 6.0 | - |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₈H₁₀O₃, corresponding to a molecular weight of 154.16 g/mol . vulcanchem.comechemi.com

In an electron ionization (EI) mass spectrum of a related catechol, 3-methoxy-1,2-benzenediol, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. nist.gov The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this class of compounds include the loss of a methyl group (M-15) from the methoxy substituent, and the loss of a hydroxyl group (M-17) or water (M-18). The cleavage of the benzene ring can also lead to a series of characteristic smaller fragments. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum of a related compound, 3-methoxy-1,2-benzenediol, exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups are typically observed between 2850 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and hydroxyl groups give rise to strong bands in the 1000-1300 cm⁻¹ range. nist.gov

Raman spectroscopy provides complementary information. While O-H stretching bands are generally weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the characterization of the benzene ring substitution pattern.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, specifically the chromophoric system of the substituted benzene ring. Aromatic compounds like this compound typically exhibit absorption bands in the UV region. For instance, related methoxy-substituted phenols show absorption maxima around 270-290 nm. nist.gov The exact position and intensity of these bands are influenced by the substituents on the benzene ring.

Furthermore, UV-Vis spectroscopy can be employed to study tautomerism. In certain Schiff base derivatives of similar diol compounds, the existence of phenol-imine and keto-amine tautomeric forms has been observed, with each form having a distinct electronic absorption spectrum. nih.gov While less common for the parent diol itself, this technique remains valuable for investigating the electronic properties and potential equilibria of its derivatives.

Chromatographic Methods (HPLC, GC, UPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the separation and quantification of this polar compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of this compound, although derivatization to increase volatility may sometimes be necessary. oiv.int GC-MS provides both retention time data for identification and mass spectral data for confirmation. A study on the determination of 3-methoxy-5-methylphenol in oakmoss essential oil using GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) demonstrated the high sensitivity and resolution of this approach. asianpubs.org

Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening and complex mixture analysis. bldpharm.com These chromatographic methods are crucial for quality control and for studying the compound in various matrices.

Theoretical and Computational Chemistry Investigations of 3 Methoxy 5 Methylbenzene 1,2 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-methoxy-5-methylbenzene-1,2-diol. These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability and chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity.

For a molecule like this compound, the presence of electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, along with the methyl (-CH3) group, significantly influences the electron density of the benzene (B151609) ring. These groups are expected to raise the HOMO energy level, making the compound a good electron donor and susceptible to electrophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, provide further insights. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

While specific calculated values for this compound are not readily published, the following table provides illustrative data for related phenolic compounds, demonstrating the type of information that can be obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

| Catechol | -5.58 | -0.21 | 5.37 | 2.90 | 2.69 |

| Guaiacol | -5.62 | -0.15 | 5.47 | 2.89 | 2.74 |

| 4-Methylcatechol | -5.45 | -0.18 | 5.27 | 2.82 | 2.64 |

This table presents representative data from computational studies on related compounds to illustrate the outputs of quantum chemical calculations. The values are not specific to this compound.

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This score is an estimation of the binding free energy, with more negative values indicating a more favorable interaction. Docking studies on phenolic compounds often reveal the importance of hydrogen bonds formed between the hydroxyl groups and amino acid residues in the protein's active site.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-protein interaction. Starting from a docked pose, MD simulations model the movement of every atom in the system over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the detailed network of interactions, including hydrogen bonds and van der Waals forces.

For this compound, docking and MD simulations could be used to investigate its potential as an inhibitor of specific enzymes, for example, by predicting its binding affinity and the stability of the resulting complex. The hydroxyl and methoxy groups would be expected to play a crucial role in forming stable interactions within a protein's binding pocket.

| Parameter | Description | Illustrative Application for this compound |

| Binding Affinity (Docking Score) | Estimated free energy of binding (e.g., in kcal/mol). | Predicting the strength of interaction with a target enzyme like tyrosinase or a cyclooxygenase. |

| Hydrogen Bond Analysis | Identification of hydrogen bond donors and acceptors and their persistence over time. | Determining the key amino acid residues that anchor the compound in the binding site. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the complex. | Assessing whether the compound remains stably bound to the protein throughout the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, indicating flexibility. | Identifying which parts of the protein and ligand are most mobile during the interaction. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

DFT is a versatile tool for investigating the mechanisms of chemical reactions involving this compound. It can be used to map out the entire reaction pathway, identifying transition states and intermediates, and calculating the associated energy barriers.

A key application would be in studying the antioxidant activity of this compound. As a catechol derivative, it is expected to be an effective radical scavenger. DFT calculations can model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms by which it neutralizes free radicals. The bond dissociation enthalpy (BDE) of the O-H bonds is a critical parameter that can be calculated to assess its antioxidant potential. A lower BDE for the phenolic hydrogens indicates a greater ease of donation to a radical species.

Furthermore, DFT can be employed to study its metabolic pathways, for instance, its oxidation or conjugation reactions catalyzed by enzymes. By modeling the reaction steps at the quantum mechanical level, researchers can gain insights into the regioselectivity and stereoselectivity of these transformations.

Conformational Analysis and Potential Energy Surfaces of this compound

The biological activity and reactivity of a flexible molecule like this compound are influenced by its three-dimensional shape or conformation. The methoxy and hydroxyl groups can rotate around their bonds to the benzene ring, leading to different spatial arrangements.

Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to determine the energy barriers for rotation between them. This is typically done by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each step. The results are often visualized as a potential energy surface (PES).

For this compound, a key aspect of its conformational landscape would be the orientation of the methoxy group relative to the two adjacent hydroxyl groups. Intramolecular hydrogen bonding between the hydrogen of one hydroxyl group and the oxygen of the methoxy or the other hydroxyl group can significantly stabilize certain conformations. A detailed PES would reveal the most populated conformations at a given temperature, which are likely to be the biologically active ones.

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for its structural elucidation and characterization.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, the assignment of signals to specific atoms in the molecule can be confirmed. This is particularly useful for complex molecules where empirical correlations may be ambiguous.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. The predicted IR and Raman spectra can be compared with experimental data to identify the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretching of the hydroxyl groups, the C-O stretching of the methoxy and hydroxyl groups, and the various vibrations of the benzene ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet and visible regions. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally. These calculations can help in understanding the electronic transitions responsible for the compound's UV-Vis absorption profile.

The following table illustrates the type of spectroscopic data that can be generated computationally for a molecule like this compound.

| Spectroscopic Technique | Predicted Parameter | Illustrative Information |

| ¹H NMR | Chemical Shift (ppm) | Prediction of the chemical shifts for the aromatic protons, the methyl protons, and the hydroxyl protons. |

| ¹³C NMR | Chemical Shift (ppm) | Prediction of the chemical shifts for all carbon atoms in the molecule, aiding in structural confirmation. |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Identification of characteristic peaks for O-H, C-H, C=C (aromatic), and C-O stretching vibrations. |

| UV-Vis Spectroscopy | Absorption Maximum (λ_max, nm) | Prediction of the wavelengths of maximum absorption due to π → π* transitions in the aromatic system. |

This table provides examples of the kind of spectroscopic data that can be computationally predicted. The specific values would need to be calculated for this compound.

Mechanistic Investigations of Chemical and Biological Interactions of 3 Methoxy 5 Methylbenzene 1,2 Diol

Enzymatic Biotransformation Pathways and Mechanisms

The biotransformation of 3-methoxy-5-methylbenzene-1,2-diol within biological systems involves several key enzymatic pathways, primarily O-demethylation and glucuronidation. These processes modify the compound's structure, influencing its biological activity and clearance from the body.

O-Demethylation:

O-demethylation is a crucial metabolic reaction for many methoxylated compounds. wikipedia.org This process involves the removal of a methyl group from the methoxy (B1213986) moiety, converting it into a hydroxyl group. wikipedia.org In the context of this compound, this would result in the formation of a trihydroxybenzene derivative. The enzymatic machinery responsible for this transformation often involves cytochrome P450 enzymes. wikipedia.org The general mechanism entails the oxidation of the methyl group, making it a better leaving group. wikipedia.org

Several reagents are known to effect O-demethylation in a laboratory setting, providing insight into the chemical feasibility of this transformation. Boron tribromide (BBr₃) is a powerful reagent for this purpose, reacting with the methoxy group to form an oxonium ion, followed by nucleophilic attack by the bromide ion. chem-station.com Aluminum chloride (AlCl₃) offers a less reactive alternative, while 47% hydrobromic acid (HBr) can also achieve demethylation at elevated temperatures. chem-station.com

Glucuronidation:

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. This process involves the conjugation of glucuronic acid to the hydroxyl groups of the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). For this compound, with its two hydroxyl groups, mono- and di-glucuronidated conjugates are possible products. The specific UGT isoforms involved and the regioselectivity of the reaction would determine the exact nature of the resulting metabolites.

Redox Chemistry and Antioxidant Mechanism Studies

The catechol structure of this compound is central to its redox chemistry and antioxidant properties. The presence of two adjacent hydroxyl groups on the aromatic ring allows it to participate in electron transfer processes and scavenge reactive oxygen species (ROS).

Radical Scavenging Pathways:

Antioxidants can neutralize free radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The catechol moiety of this compound is well-suited for radical scavenging via hydrogen atom donation from its hydroxyl groups. vulcanchem.com This activity is further influenced by the electron-donating nature of the methyl group, which can help stabilize the resulting phenoxyl radical. vulcanchem.com

The antioxidant potential of phenolic compounds can be evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method where the reduction of the stable DPPH radical is measured spectrophotometrically. nih.gov Another widely used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, which measures the scavenging of the ABTS radical cation. nih.gov Studies on related methylbenzenediol derivatives have shown that the steric and electronic effects of substituents significantly impact their radical scavenging abilities. researchgate.net For instance, the steric hindrance between phenolic hydroxyl groups can influence their interaction with bulky radicals like DPPH. researchgate.net

| Antioxidant Assay | Principle | Relevance to this compound |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.gov | The catechol structure is expected to show significant activity in this assay. |

| ABTS Radical Cation Scavenging | Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation. nih.gov | This assay provides a measure of both hydrogen-donating and chain-breaking antioxidant activity. nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to its ferrous form. | The electron-donating properties of the catechol and methyl groups would contribute to its reducing power. |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | This assay reflects the compound's ability to quench a physiologically relevant radical species. |

Interactions with Biological Macromolecules

The chemical structure of this compound allows for various interactions with biological macromolecules, including DNA and proteins, particularly at enzyme active sites.

DNA Binding:

While specific studies on the DNA binding of this compound are not extensively detailed in the provided context, the potential for such interactions exists. Oxidative stress, which this compound can mitigate, is known to cause DNA damage, including the formation of adducts like 8-oxo-2'-deoxyguanosine. nih.gov By scavenging ROS, antioxidants can indirectly protect DNA from such damage. nih.gov

Enzyme Active Site Interactions:

The catechol and methoxy functional groups of this compound can engage in various non-covalent interactions within the active sites of enzymes. These can include hydrogen bonding, hydrophobic interactions, and potentially metal chelation. For example, some phenolic compounds are known to inhibit enzymes by chelating metal ions essential for their catalytic activity. vulcanchem.com The ability of this compound to act as an enzyme inhibitor has been noted, with potential targets including bacterial cell wall synthases. vulcanchem.com

Electrocatalytic Properties and Associated Mechanisms

The redox-active catechol moiety of this compound suggests potential for electrocatalytic applications. The oxidation of the catechol group to an ortho-quinone is a reversible electrochemical process that can be harnessed for various purposes.

Oxidation Pathways:

The oxidation of this compound can be achieved chemically, for instance, using oxidizing agents like potassium permanganate (B83412) (KMnO₄), to produce the corresponding ortho-quinone. vulcanchem.com These quinones are redox-active and can participate in electron transfer reactions. vulcanchem.com This electrochemical behavior is fundamental to its potential use as an electrocatalyst. The specific mechanisms would involve the transfer of two electrons and two protons from the hydroxyl groups. The electron-donating methyl and methoxy groups would influence the redox potential of this transformation.

Further research into the electrochemical properties of this compound could explore its application in sensors, fuel cells, or electrosynthesis. The stability and reversibility of the catechol/o-quinone redox couple are key parameters that would determine its suitability for such applications.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of 3 Methoxy 5 Methylbenzene 1,2 Diol

Design and Synthesis of Analogs and Derivatives of 3-Methoxy-5-methylbenzene-1,2-diol

The synthesis of analogs and derivatives of this compound leverages a variety of established chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

A primary route to the parent compound involves the methylation of 3-methylcatechol (B131232). vulcanchem.com More advanced derivatization strategies often begin with precursors like orcinol (B57675) or employ protecting group strategies to achieve regioselective functionalization of the hydroxyl groups. google.com

Ether and Ester Derivatives: The hydroxyl groups of this compound are prime targets for modification. Ether derivatives can be synthesized through reactions like the Ullmann coupling, where the catechol reacts with aryl halides in the presence of a copper catalyst to form diaryl ethers. nih.gov This method allows for the introduction of various substituted aromatic rings. The demethylation of methoxy (B1213986) groups using reagents like boron tribromide (BBr₃) is a common strategy to yield the corresponding phenols. mdpi.com

Ester derivatives are readily prepared by reacting the catechol with acyl chlorides or carboxylic anhydrides under basic conditions. These modifications can significantly alter the lipophilicity and bioavailability of the parent compound.

Schiff Base Derivatives: Condensation of this compound with substituted anilines yields Schiff base derivatives. For instance, the reaction with 3-methoxy-5-(trifluoromethyl)aniline (B1580975) produces (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol. vulcanchem.com X-ray crystallography of such derivatives reveals a planar geometry of the benzene (B151609) rings, stabilized by intramolecular hydrogen bonding. vulcanchem.com

Amino Acid Analogs: The synthesis of amino acid derivatives has also been explored. For example, L-3-hydroxy-4-methoxy-5-methylphenylalanol, a subunit of certain alkaloids, has been synthesized from L-tyrosine, indicating a pathway to incorporate the this compound moiety into peptide structures. researchgate.net

Interactive Table: Synthetic Approaches to this compound Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| Parent Compound | Methylation | 3-Methylcatechol, Methyl Iodide, K₂CO₃ | vulcanchem.com |

| Diaryl Ethers | Ullmann Coupling | Aryl Halide, Copper Catalyst | nih.gov |

| Phenols | Demethylation | Boron Tribromide (BBr₃) | mdpi.com |

| Schiff Bases | Condensation | Substituted Anilines | vulcanchem.com |

| Amino Acid Analogs | Multi-step synthesis from L-tyrosine | L-tyrosine | researchgate.net |

Elucidation of Structural Determinants for Specific Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its derivatives are governed by the electronic and steric effects of the substituents on the catechol ring.

The methoxy group at the 3-position and the methyl group at the 5-position both act as electron-donating groups, increasing the electron density of the aromatic ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution reactions. The positions of these substituents also direct the regioselectivity of these reactions.

In the context of enzymatic reactions, the nature and position of substituents play a crucial role. For instance, in the conversion of substituted catechols by catechol-1,2-dioxygenase, substituents at the C4 and/or C5 positions were found to decrease the rate of conversion. mdpi.com This inhibition was shown to be reversible, suggesting that the substituents influence the nucleophilic reactivity of the catecholate, a key intermediate in the reaction mechanism, rather than causing irreversible enzyme inactivation. mdpi.com A clear quantitative relationship was established between the natural logarithm of the catalytic rate constant (ln kcat) and the calculated energy of the highest occupied molecular orbital (E(HOMO)) of the substrates, indicating that the rate-limiting step is dependent on the substrate's nucleophilic reactivity. mdpi.com

Structure-Activity Relationships in Mechanistic Biological Contexts

The biological activity of this compound derivatives is intricately linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies on related catechol derivatives have provided valuable insights into the key determinants of their biological function.

For example, in the inhibition of 5-lipoxygenase, an enzyme involved in inflammatory pathways, the inhibitory activity of various catechol derivatives was found to be dependent on hydrophobicity (log P), steric factors (molecular thickness), and electronic parameters. The studies revealed an optimal hydrophobicity for activity, with a log P value around 4.3-4.6. Furthermore, a lower electron density on the aromatic ring and greater thickness of the lipophilic side chains were found to be unfavorable for inhibitory activity.

The substitution pattern on the catechol ring is also critical for selectivity towards different biological targets. For adrenergic receptors, the catechol moiety is a key structural feature for maximal agonist activity. prepchem.com However, replacing the catechol hydroxyl groups with other functionalities, such as a resorcinol (B1680541) structure or a hydroxymethyl group, can lead to selectivity for specific receptor subtypes like the β2-receptor. prepchem.com

Functional Group Modifications and Their Impact on Electronic and Stereochemical Properties

Modification of the functional groups on the this compound scaffold has a profound impact on its electronic and stereochemical properties, which in turn dictates its reactivity and biological interactions.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron distribution within the aromatic ring. A Density Functional Theory (DFT) study on substituted catechols demonstrated that the inductive (I) and resonance (R) effects of substituents play a crucial role in proton-coupled electron transfer (PCET) reactions. nih.gov For instance, methyl (+I, +R) and chloro (-I, +R) substituents were found to promote concerted 2PCET, while cyano (-I, -R) groups suppressed it, with the resonance effect being the primary driving force. nih.gov

The introduction of a trifluoromethyl group, a strong electron-withdrawing group, in Schiff base derivatives of this compound alters the hydrogen-bonding patterns and introduces steric hindrance. vulcanchem.com

Stereochemical Effects: The stereochemistry of substituents, particularly on side chains, can be critical for biological activity. For β-phenylethylamine derivatives, a β-hydroxyl group with the correct stereochemical configuration is essential for maximal activity at adrenergic receptors. prepchem.com The bulk of substituents on the nitrogen atom of the ethylamine (B1201723) side chain also influences receptor selectivity, with larger groups generally favoring β-receptor activity over α-receptor activity. prepchem.com

Interactive Table: Impact of Functional Group Modifications

| Functional Group | Electronic Effect | Stereochemical Impact | Reference |

| Methyl (-CH₃) | +I, +R (Electron-donating) | Can influence conformational preferences | nih.gov |

| Methoxy (-OCH₃) | -I, +R (Overall electron-donating) | Can influence planarity and hydrogen bonding | nih.gov |

| Chloro (-Cl) | -I, +R (Overall electron-withdrawing) | Can alter bond angles and intermolecular interactions | nih.gov |

| Cyano (-CN) | -I, -R (Strongly electron-withdrawing) | Introduces a linear, rigid group | nih.gov |

| Trifluoromethyl (-CF₃) | Strong -I (Strongly electron-withdrawing) | Introduces significant steric bulk | vulcanchem.com |

Future Research Directions and Emerging Applications for 3 Methoxy 5 Methylbenzene 1,2 Diol

Exploration of Novel and Efficient Synthetic Methodologies

The development of efficient and sustainable methods for synthesizing 3-Methoxy-5-methylbenzene-1,2-diol is a primary area of future research. Traditional multi-step syntheses can be arduous and low-yielding. researchgate.net Green chemistry principles are driving the exploration of biocatalytic and chemoenzymatic routes.

One promising approach involves the use of recombinant microorganisms, such as Escherichia coli, engineered to express dioxygenase and dehydrogenase enzymes. researchgate.net These enzymes can directly convert substituted aromatic precursors into functionalized catechols in an environmentally benign manner. researchgate.net Another innovative strategy is the Mannich reaction of catechol with formaldehyde (B43269) and secondary amines, which proceeds smoothly in water without a catalyst, offering a facile route to substituted catechols. rsc.org

Future research could focus on optimizing these green methodologies for the specific synthesis of this compound. This would involve screening for highly selective enzymes and refining reaction conditions to maximize yield and purity. A comparative analysis of different synthetic routes could be tabulated to guide future synthetic efforts.

Table 1: Potential Synthetic Methodologies for this compound

| Synthetic Method | Potential Advantages | Key Research Focus |

| Biocatalytic Synthesis | Environmentally friendly, high selectivity. researchgate.net | Strain engineering, enzyme optimization. |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical catalysts. manchester.ac.uk | Catalyst development, one-pot reaction design. |

| Mannich Reaction | Mild reaction conditions, use of water as a solvent. rsc.org | Substrate scope, purification methods. |

| Metal-Catalyzed Cross-Coupling | Versatile for creating various derivatives. mdpi.com | Catalyst selection, reaction optimization. |

Advanced Spectroscopic Characterization beyond Basic Identification

While basic spectroscopic data provides initial identification, a deeper understanding of the structural and electronic properties of this compound requires advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals, which is crucial for distinguishing it from its positional isomers. researchgate.netnih.gov

Furthermore, techniques like X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The application of chromatography-mass spectrometry methods, particularly with different ionization techniques like electrospray ionization (ESI), can aid in the differentiation of isomers based on their fragmentation patterns. nih.gov

Table 2: Advanced Spectroscopic Techniques for Characterizing this compound

| Technique | Information Gained | Future Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of protons and carbons, connectivity. researchgate.net | Structural verification, isomer differentiation. |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions. | Solid-state packing analysis, correlation with physical properties. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition. researchgate.net | Confirmation of molecular formula. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives, fragmentation patterns. nih.gov | Isomer analysis, impurity profiling. |

Deepening Understanding of Mechanistic Biochemical Roles in Biological Systems

The catechol moiety is a common feature in many biologically active molecules and is known to be involved in various biochemical processes. wikipedia.org Catechol derivatives can act as antioxidants by scavenging free radicals, a property that is significant in preventing oxidative stress-related conditions. The hydroxyl groups on the benzene (B151609) ring are key to this activity.

Future research should investigate the potential biochemical roles of this compound. This could include its antioxidant capacity, its potential as an enzyme inhibitor (for example, of catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines), and its antimicrobial properties. researchgate.netnih.gov In vitro and in vivo studies will be necessary to elucidate its mechanisms of action and potential therapeutic applications. The enzymatic O-methylation of catechols is an important area of study, with research focusing on the role of cations and the regioselectivity of methyltransferases. acs.org

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers powerful tools for designing and predicting the properties of novel derivatives of this compound. lp.edu.ua Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties, and antioxidant potential. lp.edu.uanih.gov By calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), researchers can screen for derivatives with enhanced antioxidant activity. researchgate.net

Predictive models can also be used to explore structure-activity relationships, guiding the synthesis of new compounds with desired biological activities or material properties. researchgate.net For instance, computational methods can predict the pKa of phenolic compounds, which is crucial for understanding their behavior in biological systems. mdpi.com The development of machine learning models for yield prediction and solvent selection in chemical reactions is also an emerging area. arxiv.orgarxiv.orgpaperswithcode.com

Table 3: Computational Approaches for a Priori Design

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, antioxidant potential. nih.gov | Screening for novel antioxidants, understanding reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on molecular descriptors. biointerfaceresearch.com | Guiding the design of new therapeutic agents. |

| Molecular Docking | Binding affinity to target proteins. | Predicting enzyme inhibition, identifying potential drug targets. |

| Machine Learning | Reaction yield, optimal reaction conditions. arxiv.orgarxiv.orgpaperswithcode.com | Accelerating the discovery of new synthetic routes. |

Integration with Materials Science and Chemical Engineering Applications

The catechol functional group is well-known for its adhesive properties and its ability to form polymers. rsc.orgresearchgate.net This opens up a range of potential applications for this compound in materials science and chemical engineering.

Catechol-containing polymers can be synthesized through various methods, including reversible addition-fragmentation chain transfer (RAFT) polymerization and polycondensation. researchgate.netdntb.gov.ua These polymers have shown promise in applications such as coatings, adhesives, and materials for wastewater decontamination. researchgate.netdntb.gov.ua The ability of catechols to complex with metal ions also allows for the formation of metallopolymers with interesting hydrophobic and catalytic properties. acs.orgnih.gov

Future research could explore the polymerization of this compound and the properties of the resulting polymers. The presence of the methoxy (B1213986) and methyl groups could influence the polymer's properties, such as its solubility, thermal stability, and adhesive strength. These polymers could be investigated as precursors for functional materials, including conductive polymers and antifouling coatings. researchgate.net

Concluding Remarks on 3 Methoxy 5 Methylbenzene 1,2 Diol Research

Synthesis of Key Research Findings and Contributions

Research has established the fundamental physicochemical properties of 3-Methoxy-5-methylbenzene-1,2-diol. Its molecular structure consists of a benzene (B151609) ring substituted with hydroxyl groups at the 1 and 2 positions, a methoxy (B1213986) group at the 3 position, and a methyl group at the 5 position. vulcanchem.com This specific arrangement of functional groups dictates its chemical reactivity and potential for forming various derivatives.

Key physicochemical properties are summarized in the table below:

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| CAS Registry Number | 1125-67-3 |

A data table summarizing the key physicochemical properties of this compound.

The synthesis of this compound has been a significant area of investigation. A primary and conventional method involves the methylation of 3-methylcatechol (B131232). vulcanchem.com This process typically utilizes methyl iodide in the presence of a base like potassium carbonate, conducted under reflux conditions in a solvent such as acetone (B3395972), achieving moderate yields. vulcanchem.com

Furthermore, research has explored the synthesis of various derivatives to probe the compound's utility in different chemical contexts. For instance, the synthesis of Schiff base derivatives through condensation reactions with substituted anilines highlights its application in coordination chemistry. vulcanchem.com The creation of such derivatives allows for the fine-tuning of electronic and steric properties, influencing factors like hydrogen-bonding patterns. vulcanchem.com

Identification of Remaining Research Challenges and Open Questions

Despite the progress made, several research challenges and unanswered questions remain. A significant portion of the existing literature focuses on the synthesis and basic characterization of this compound and its close analogs. However, a deep understanding of its reaction mechanisms under various conditions is still an area that requires more thorough investigation. For example, detailed kinetic and mechanistic studies of its oxidation pathways could provide valuable insights into its stability and potential applications as an antioxidant or in other redox-sensitive systems.

Another challenge lies in the exploration of its biological activities. While related catechol and methoxyphenol compounds are known to possess a range of biological effects, including antioxidant and anti-inflammatory properties, the specific biological profile of this compound is not extensively documented in publicly available research. frontiersin.orgdrugbank.com There is a need for systematic in vitro and in vivo studies to elucidate its potential therapeutic applications.

The development of more efficient and environmentally friendly synthetic routes also presents an ongoing challenge. While the methylation of 3-methylcatechol is a common method, exploring alternative synthetic strategies that offer higher yields, use less hazardous reagents, and are more scalable would be a valuable contribution to the field. vulcanchem.com

Future Outlook for Academic Research on this compound and its Analogs

The future of academic research on this compound and its analogs appears promising, with several avenues for exploration. A key direction will be the comprehensive investigation of its biological properties. This includes screening for a wide range of activities, such as antimicrobial, anticancer, and neuroprotective effects, which are often associated with phenolic compounds.

The synthesis of novel analogs will continue to be a major focus. By systematically modifying the substituents on the benzene ring, researchers can create a library of compounds with diverse electronic and steric properties. This will enable the study of structure-activity relationships (SAR), providing crucial information for the design of more potent and selective molecules for specific applications. For example, the introduction of different alkyl or aryl groups, or the modification of the hydroxyl and methoxy functionalities, could lead to compounds with enhanced biological efficacy or improved physicochemical properties.

Advanced computational and spectroscopic studies will also play a vital role in future research. Density functional theory (DFT) calculations, for instance, can provide deeper insights into the molecule's electronic structure, reactivity, and spectroscopic properties, complementing experimental findings. Detailed analysis using techniques like 2D NMR and X-ray crystallography will be essential for the unambiguous characterization of new derivatives and for understanding their intermolecular interactions.

Furthermore, exploring the potential of this compound as a building block in the synthesis of more complex molecules, such as natural products or functional materials, represents an exciting frontier. Its unique substitution pattern could make it a valuable synthon for organic chemists.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-5-methylbenzene-1,2-diol, and how can reaction conditions be optimized for laboratory-scale production?

- Methodological Answer : Synthesis of substituted benzene-1,2-diols typically involves functionalization of catechol derivatives. For this compound, a plausible route includes:

- Step 1 : Selective methylation of catechol using methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the methoxy group .

- Step 2 : Friedel-Crafts alkylation or directed ortho-metalation to install the methyl group at the 5-position, followed by deprotection if necessary.

Optimization should focus on temperature control (e.g., 0–25°C for methylation) and stoichiometric ratios to minimize side products. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, methyl at C5). Compare chemical shifts with analogous compounds like 5-Allyl-3-methoxy-1,2-benzenediol .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART-MS or ESI-MS) to verify molecular mass (expected m/z ~168.16 for C₈H₁₀O₃) .

- Melting Point Analysis : Although data is limited for this compound, compare with structurally similar diols (e.g., 3-Methoxybenzene-1,2-diol, MP ~150–160°C) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the diol moiety. Use amber glass vials to limit photodegradation .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., quinone formation due to air exposure) .

Advanced Research Questions

Q. How does the substitution pattern (methoxy and methyl groups) influence the reactivity of this compound in oxidation or coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The methoxy group at C3 is electron-donating, increasing electron density at C4 and C6, while the methyl group at C5 may sterically hinder reactions at adjacent positions.

- Experimental Design : Perform kinetic studies using model reactions (e.g., metal-catalyzed oxidation). Compare reactivity with unsubstituted benzene-1,2-diol and mono-substituted analogs. Monitor intermediates via UV-Vis spectroscopy, as demonstrated in HOCl-dopamine reaction studies .

Q. What are the potential genotoxic risks associated with this compound, and how can these be assessed experimentally?

- Methodological Answer :

- Genotoxicity Screening :

Ames Test : Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .

Comet Assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) after exposure to the compound.

- Structural Considerations : While benzene-1,2-diol derivatives are flagged for genotoxicity (e.g., "Muta 2" classification), substituents like methoxy and methyl groups may alter metabolic pathways and reduce reactivity .

Q. Can computational modeling predict the metabolic pathways of this compound, and how can these predictions be validated?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to model Phase I/II metabolism (e.g., O-demethylation, glucuronidation).

- Validation :

In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes and analyze metabolites via LC-MS/MS.

Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.